molecular formula C8H12BNO3 B578041 (6-Propoxypyridin-2-yl)boronic acid CAS No. 1309982-30-6

(6-Propoxypyridin-2-yl)boronic acid

Cat. No.: B578041
CAS No.: 1309982-30-6
M. Wt: 180.998
InChI Key: XXYWGWJXKVWRCW-UHFFFAOYSA-N
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Description

(6-Propoxypyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Target of Action

The primary target of (6-Propoxypyridin-2-yl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is used as a reagent in the Suzuki-Miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The mode of action of this compound involves its interaction with a metal catalyst, such as palladium, in the Suzuki-Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . In transmetalation, the boronic acid group of the compound is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s boronic acid group plays a crucial role in this pathway, participating in the transmetalation step .

Pharmacokinetics

For instance, the compound’s boronic acid group is known to be sensitive to hydrolysis under mild acidic or basic conditions .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial process in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s boronic acid group is sensitive to hydrolysis under mild acidic or basic conditions . Additionally, the yield of the Suzuki-Miyaura coupling reaction can be influenced by the concentration of the boronic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Propoxypyridin-2-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The palladium-catalyzed cross-coupling method is particularly favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-Propoxypyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura and Chan-Lam couplings.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Amines and Alcohols: Formed through Chan-Lam coupling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Propoxypyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its propoxy group at the 6-position of the pyridine ring provides steric and electronic effects that differentiate it from other pyridinylboronic acids .

Properties

IUPAC Name

(6-propoxypyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-2-6-13-8-5-3-4-7(10-8)9(11)12/h3-5,11-12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYWGWJXKVWRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671272
Record name (6-Propoxypyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-30-6
Record name Boronic acid, B-(6-propoxy-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Propoxypyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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